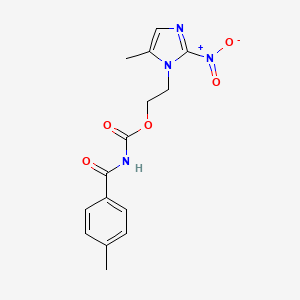
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 4-methylbenzoylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-methylbenzoyl)carbamate is a synthetic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-methylbenzoyl)carbamate typically involves the following steps:
Formation of the Nitroimidazole Intermediate: The starting material, 2-methyl-5-nitroimidazole, is synthesized through the nitration of 2-methylimidazole using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-methylbenzoyl)carbamate undergoes various chemical reactions, including:
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogenated compounds, base catalysts.
Major Products
Scientific Research Applications
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-methylbenzoyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use as a drug candidate for treating infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-methylbenzoyl)carbamate involves the interaction of the nitroimidazole moiety with biological targets. The nitro group undergoes reduction to form reactive intermediates that can damage DNA and other cellular components, leading to antimicrobial effects . The carbamate group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-methylbenzoyl)carbamate is unique due to its combination of a nitroimidazole moiety and a carbamate group. This combination provides enhanced stability, bioavailability, and potential antimicrobial properties compared to similar compounds .
Biological Activity
2-(5-Methyl-2-nitro-1H-imidazol-1-yl)ethyl 4-methylbenzoylcarbamate is a synthetic compound derived from the well-known antibiotic metronidazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and its implications in cancer treatment. This article reviews the biological activity of this compound, including its mechanism of action, efficacy, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C14H16N4O4
- Molecular Weight : 304.30 g/mol
- SMILES Notation :
Cc1cn(cn1CCOC(=O)c2ccccc2)[N+](=O)[O-]
The biological activity of this compound is primarily attributed to its ability to disrupt DNA synthesis in microbial cells. The nitroimidazole moiety is known for its reductive activation under anaerobic conditions, leading to the formation of reactive intermediates that damage DNA and inhibit replication. This mechanism is crucial for its effectiveness against anaerobic bacteria and certain protozoa.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound, particularly against anaerobic bacteria. The following table summarizes key findings regarding its antimicrobial efficacy:
Anticancer Activity
Research indicates that derivatives of metronidazole, including this compound, exhibit anticancer properties by inducing apoptosis in cancer cells. The following case study illustrates these findings:
Case Study: Anticancer Efficacy Against Breast Cancer Cells
A study conducted by Qian et al. (2010) evaluated the cytotoxic effects of several metronidazole derivatives on MCF-7 breast cancer cells. The results indicated that:
- The compound significantly reduced cell viability at concentrations above 10 µM.
- Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications to the imidazole ring and the benzoyl group can influence both potency and specificity against various pathogens. For instance:
- Nitro Group Positioning : The presence of a nitro group at the 5-position enhances the electron-withdrawing capacity, crucial for bioactivity.
- Benzoyl Variants : Substituting different groups on the benzoyl moiety can lead to variations in antimicrobial spectrum and potency.
Properties
Molecular Formula |
C15H16N4O5 |
|---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-(4-methylbenzoyl)carbamate |
InChI |
InChI=1S/C15H16N4O5/c1-10-3-5-12(6-4-10)13(20)17-15(21)24-8-7-18-11(2)9-16-14(18)19(22)23/h3-6,9H,7-8H2,1-2H3,(H,17,20,21) |
InChI Key |
ZMLDPBUXPZYIKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=O)OCCN2C(=CN=C2[N+](=O)[O-])C |
solubility |
48.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















